(1S,2S,3S,5R)-1-(carboxymethyl)-3,5-bis({[(4-phenoxyphenyl)methyl](propyl)carbamoyl})cyclopentane-1,2-dicarboxylic acid
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Overview
Description
The compound “PMID9871507C14” is a synthetic chemical entity with significant potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID9871507C14” involves a multi-step process that includes the formation of key intermediates through controlled reactions. The initial step typically involves the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This is followed by cyclization reactions under high-temperature conditions to form the core structure of the compound .
Industrial Production Methods: Industrial production of “PMID9871507C14” is carried out using large-scale reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves continuous monitoring and optimization to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: “PMID9871507C14” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride result in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of “PMID9871507C14” that have distinct chemical and physical properties .
Scientific Research Applications
“PMID9871507C14” has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including its role in drug development.
Mechanism of Action
The mechanism of action of “PMID9871507C14” involves its interaction with specific molecular targets within cells. It binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction leads to changes in cellular processes, which can result in therapeutic effects or other biological outcomes .
Comparison with Similar Compounds
Compound A: Similar in structure but differs in the functional groups attached to the core structure.
Compound B: Shares similar biological activity but has different pharmacokinetic properties.
Compound C: Used in similar industrial applications but has a different synthesis route.
Uniqueness: “PMID9871507C14” is unique due to its specific structural features that confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C43H46N2O10 |
---|---|
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-1-(carboxymethyl)-3,5-bis[(4-phenoxyphenyl)methyl-propylcarbamoyl]cyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C43H46N2O10/c1-3-23-44(27-29-15-19-33(20-16-29)54-31-11-7-5-8-12-31)39(48)35-25-36(43(42(52)53,26-37(46)47)38(35)41(50)51)40(49)45(24-4-2)28-30-17-21-34(22-18-30)55-32-13-9-6-10-14-32/h5-22,35-36,38H,3-4,23-28H2,1-2H3,(H,46,47)(H,50,51)(H,52,53)/t35-,36-,38+,43-/m0/s1 |
InChI Key |
SZUVGFMDDVSKSI-WIFOCOSTSA-N |
Isomeric SMILES |
CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)[C@H]3C[C@H]([C@]([C@H]3C(=O)O)(CC(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Canonical SMILES |
CCCN(CC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)C3CC(C(C3C(=O)O)(CC(=O)O)C(=O)O)C(=O)N(CCC)CC4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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